molecular formula C8H9NO3 B572637 D-(-)-4-Hydroxyphenyl-d4-glycine CAS No. 1217854-79-9

D-(-)-4-Hydroxyphenyl-d4-glycine

Cat. No. B572637
CAS RN: 1217854-79-9
M. Wt: 171.188
InChI Key: LJCWONGJFPCTTL-WANRPFKGSA-N
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Description

D-(-)-4-Hydroxyphenyl-d4-glycine, commonly known as DHPG, is a synthetic analog of the neurotransmitter glutamate. It is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and is widely used in scientific research to study the role of glutamate receptors in the brain.

Mechanism Of Action

DHPG acts as an agonist of D-(-)-4-Hydroxyphenyl-d4-glycine, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of D-(-)-4-Hydroxyphenyl-d4-glycine by DHPG leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
DHPG has been shown to induce long-term depression (LTD) of glutamatergic synaptic transmission in the hippocampus and other brain regions. This effect is thought to be mediated by the activation of D-(-)-4-Hydroxyphenyl-d4-glycine and subsequent activation of intracellular signaling pathways that lead to the internalization of AMPA receptors from the postsynaptic membrane.

Advantages And Limitations For Lab Experiments

One advantage of using DHPG in scientific research is that it is a highly potent and selective agonist of D-(-)-4-Hydroxyphenyl-d4-glycine. This allows researchers to selectively activate D-(-)-4-Hydroxyphenyl-d4-glycine without affecting other glutamate receptors. One limitation of using DHPG is that it is a synthetic compound and may not accurately mimic the effects of endogenous glutamate.

Future Directions

There are several future directions for research involving DHPG. One area of interest is the role of D-(-)-4-Hydroxyphenyl-d4-glycine in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of novel compounds that selectively target D-(-)-4-Hydroxyphenyl-d4-glycine and have potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DHPG on synaptic plasticity and neuronal excitability.

Scientific Research Applications

DHPG is commonly used in scientific research to study the role of D-(-)-4-Hydroxyphenyl-d4-glycine in synaptic plasticity and learning and memory. It has also been used to investigate the role of D-(-)-4-Hydroxyphenyl-d4-glycine in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-WANRPFKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675953
Record name (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-4-Hydroxyphenyl-d4-glycine

CAS RN

1217854-79-9
Record name (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

36.9 g of sodium glyoxylate are added to 130 ml of water, and 75 g of ammonium acetate and 60 g of phenol are added thereto under stirring. The mixture is stirred at 30° to 35° C. for 48 hours. After the reaction, the crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 27.2 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of an aqueous 40% glyoxylic acid solution are added to 70 ml of water, and 37.5 g of ammonium acetate and 22.5 g of phenol are added thereto under stirring. The mixture is stirred at room temperature for 41 hours. The crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 7.8 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals. Yield: 28.9%, M.p. 225°-228° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

36.9 g of sodium glyoxylate, 61.3 g of ammonium formate, 60 g of phenol and 130 g of water are treated in the same manner as described in Example 1. 18.5 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 34.2% M.p. 225°-228° C. (decomp.).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

42.1 g of potassium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. The reaction was conducted for a period of 24 hours. 18.1 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield 33.6%.
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

29.5 g of ammonium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. 21.9 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 40.5%, M.p. 225°-228° C. (decomp.).
Name
ammonium glyoxylate
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

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